![molecular formula C16H23N3S B14213656 Thiourea, [4-(octahydro-2(1H)-isoquinolinyl)phenyl]- CAS No. 832098-95-0](/img/structure/B14213656.png)
Thiourea, [4-(octahydro-2(1H)-isoquinolinyl)phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiourea, [4-(octahydro-2(1H)-isoquinolinyl)phenyl]-, is an organosulfur compound with the molecular formula C₁₆H₂₃N₃S. This compound is a derivative of thiourea, which is known for its wide range of applications in organic synthesis, pharmaceuticals, and industrial processes. Thiourea derivatives are particularly valued for their ability to act as catalysts and intermediates in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Thiourea derivatives can be synthesized through several methods. One common approach involves the reaction of primary amines with carbon disulfide (CS₂) in the presence of a base, followed by the addition of an alkylating agent. This method allows for the efficient production of symmetrical and unsymmetrical thiourea derivatives .
Another method involves the reaction of isocyanates with amines in an aqueous medium, which provides a sustainable and chemoselective synthesis of unsymmetrical thioureas . This process is advantageous as it avoids the use of toxic volatile organic compounds (VOCs) and allows for simple product isolation through filtration.
Industrial Production Methods
On an industrial scale, thiourea derivatives are often produced using a combination of sulfur and chloroform, which enables the synthesis of various thiocarbonyl compounds . This method is practical and efficient, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Thiourea, [4-(octahydro-2(1H)-isoquinolinyl)phenyl]-, undergoes several types of chemical reactions, including:
Oxidation: Thiourea derivatives can be oxidized to form sulfinic acids or sulfonic acids.
Reduction: Reduction reactions can convert thiourea derivatives into corresponding amines.
Substitution: Thiourea derivatives can undergo nucleophilic substitution reactions, where the thiourea moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide (H₂O₂) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of thiourea derivatives typically yields sulfinic or sulfonic acids, while reduction reactions produce amines .
Aplicaciones Científicas De Investigación
Thiourea, [4-(octahydro-2(1H)-isoquinolinyl)phenyl]-, has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of thiourea, [4-(octahydro-2(1H)-isoquinolinyl)phenyl]-, involves its ability to act as a hydrogen bond donor catalyst. This allows it to activate electrophiles such as carbonyl compounds, imines, and nitro functional groups to react with nucleophiles . Additionally, thiourea derivatives can act as Lewis bases, facilitating the oxidation of alcohols and other reactions .
Comparación Con Compuestos Similares
Thiourea, [4-(octahydro-2(1H)-isoquinolinyl)phenyl]-, can be compared with other thiourea derivatives such as:
N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea:
Thioacetazone: A thiourea derivative used as an anti-tuberculosis drug.
Enzalutamide: A thiourea derivative used as an anti-androgen drug for the treatment of prostate cancer.
The uniqueness of thiourea, [4-(octahydro-2(1H)-isoquinolinyl)phenyl]-, lies in its specific structure, which imparts distinct catalytic properties and biological activities compared to other thiourea derivatives.
Propiedades
Número CAS |
832098-95-0 |
|---|---|
Fórmula molecular |
C16H23N3S |
Peso molecular |
289.4 g/mol |
Nombre IUPAC |
[4-(3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl)phenyl]thiourea |
InChI |
InChI=1S/C16H23N3S/c17-16(20)18-14-5-7-15(8-6-14)19-10-9-12-3-1-2-4-13(12)11-19/h5-8,12-13H,1-4,9-11H2,(H3,17,18,20) |
Clave InChI |
XDLWTDDWPOSDFD-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2CN(CCC2C1)C3=CC=C(C=C3)NC(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


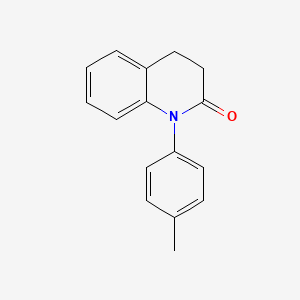
![2-{(2E)-2-[(2-Chlorophenyl)imino]-1,3-thiazolidin-3-yl}-1-phenylethan-1-one](/img/structure/B14213585.png)
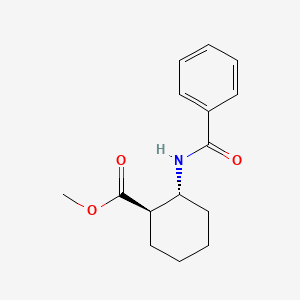
![2H-Pyran-2-one, 5,5-difluoro-5,6-dihydro-6-[(phenylmethoxy)methyl]-](/img/structure/B14213593.png)
![{1-[4-(Chloromethyl)phenyl]-2,2-dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-yl}carbamate](/img/structure/B14213600.png)
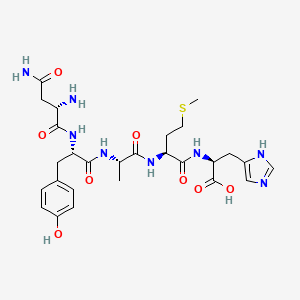
![2-({[(1R,3S,6S)-2,2,3,6-Tetramethylcyclohexyl]oxy}methyl)oxirane](/img/structure/B14213622.png)
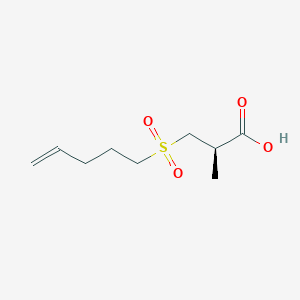

![Silane, [3,6-bis(diphenylmethylene)-1,4,7-octatriyne-1,8-diyl]bis[triethyl-](/img/structure/B14213637.png)
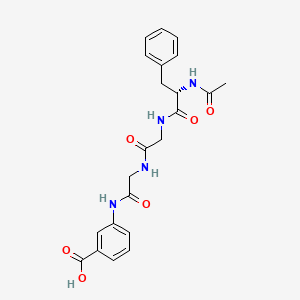
![4,4'-Bis({4,4-bis[4-(benzyloxy)phenyl]pentyl}oxy)-2,2'-bipyridine](/img/structure/B14213644.png)
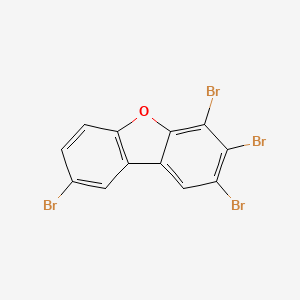
![4-Chloro-10,11-dimethyl-10H-pyrimido[4,5-B]carbazole](/img/structure/B14213653.png)
